2-Mercapto-4-methylpyrimidine
Overview
Description
Synthesis Analysis
- 2-Mercapto-4-methylpyrimidine has been synthesized through various methods. One notable method involves the reaction of organotin (IV) chlorides with 2-mercapto-4-methylpyrimidine hydrochloride (Ma et al., 2005).
- Another synthesis approach includes the condensation of 3-ethoxycarhonylcoumarin with thiourea (El-deenm & Ibrahim, 2000).
Molecular Structure Analysis
- The molecular structure of 2-Mercapto-4-methylpyrimidine derivatives has been confirmed through various techniques such as IR, 1H, 13C, and temperature-dependent 119Sn NMR spectra, and X-ray crystallography (Ma et al., 2005).
Chemical Reactions and Properties
- 2-Mercapto-4-methylpyrimidine derivatives have been observed to exhibit different coordination modes when bonding to tin atoms. These variations in bonding can lead to different molecular geometries, such as distorted trigonal bipyramidal or octahedral shapes (Ma et al., 2005).
Physical Properties Analysis
- The physical properties of 2-Mercapto-4-methylpyrimidine derivatives, such as solubility and melting points, can be influenced by the nature of the substituents and the overall molecular structure. Detailed physical properties are often characterized using spectroscopic methods and crystallography.
Chemical Properties Analysis
- 2-Mercapto-4-methylpyrimidine derivatives are known to participate in various chemical reactions, forming a range of heterocyclic compounds. These reactions include interactions with organotin (IV) chlorides and various alkylation processes (El-deenm & Ibrahim, 2000).
Scientific Research Applications
Inhibition of Carbon Dioxide Corrosion of Iron : 2-Mercapto-4-methylpyrimidine hydrochloride shows high activity as an inhibitor in carbon dioxide corrosion of iron. This compound blocks the metal surface and changes the reaction mechanism, with a significant effect on the anode reaction (Reznik et al., 2008).
Synthesis of 2-Mercapto-4-methylpyrimidine via Cyclization : The compound can be synthesized by the reaction of 1,3-butenyne ethers with thiourea, offering insights into the effect of substituents in the 1,3-enyne system on cyclization capacity (Kirillova et al., 1971).
Spectrophotometric Determination in Drug Detection : 4-Hydroxy-2-mercapto-6-methylpyrimidine, a related compound, is used in a colorimetric method for detecting anti-thyroid drugs, showcasing its affinity with gold nanoparticles (Hormozi-Nezhad & Ghayyem, 2014).
Coordination Modes in Organotin Derivatives : Research on organotin (IV) derivatives with 2-mercapto-4-methylpyrimidine highlights different coordination modes to bond tin atoms, contributing to the field of organometallic chemistry (Ma et al., 2005).
Fluorinated Pyrimidine Derivatives Synthesis : 2-Mercapto-4-methylpyrimidine serves as a precursor in the synthesis of fluorinated pyrimidine derivatives, which have demonstrated high fungicidal activity (Popova et al., 1999).
Electrochemical Applications : Modified gold electrodes with 4-hydroxy-2-mercapto-6-methylpyrimidine have been used to catalyze the oxidation of ascorbic acid, reducing overpotential and enabling the separation of voltammograms of different substances (Chen & Li, 1998).
Solvothermal Synthesis in Polymer Chemistry : The compound plays a role in the solvothermal synthesis of novel polymeric chains, involving high centrosymmetric units, which has implications for materials science (Ma et al., 2006).
Safety And Hazards
properties
IUPAC Name |
6-methyl-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHXTUEZOQIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188575 | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-4-methylpyrimidine | |
CAS RN |
35071-17-1 | |
Record name | 2-Mercapto-4-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35071-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035071171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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